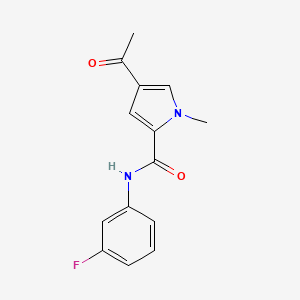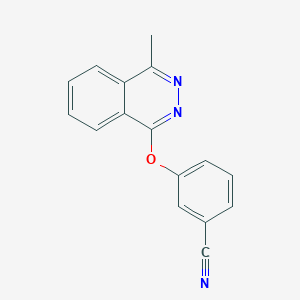
3-(4-Methylphthalazin-1-yl)oxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphthalazin-1-yl)oxybenzonitrile, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. MPB is a small molecule with a molecular weight of 273.3 g/mol and a molecular formula of C16H10N2O2.
科学的研究の応用
3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been used as a building block for the synthesis of novel materials with unique properties such as luminescence and conductivity.
作用機序
The mechanism of action of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth. 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and division. Additionally, 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(4-Methylphthalazin-1-yl)oxybenzonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of protein kinases. 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has also been shown to exhibit antioxidant properties and to protect against oxidative stress. In vivo studies have shown that 3-(4-Methylphthalazin-1-yl)oxybenzonitrile can inhibit the growth of tumors in animal models.
実験室実験の利点と制限
One advantage of using 3-(4-Methylphthalazin-1-yl)oxybenzonitrile in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to exhibit potent anticancer properties, making it a promising candidate for further research in the field of cancer therapeutics. However, one limitation of using 3-(4-Methylphthalazin-1-yl)oxybenzonitrile in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 3-(4-Methylphthalazin-1-yl)oxybenzonitrile. One area of interest is the development of novel materials using 3-(4-Methylphthalazin-1-yl)oxybenzonitrile as a building block. These materials could have unique properties such as luminescence and conductivity, making them useful in various applications such as electronics and photonics. Another area of interest is the further investigation of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile's potential as a cancer therapeutic. Future studies could focus on optimizing the synthesis method of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile and testing its efficacy in animal models of cancer. Additionally, the mechanism of action of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile could be further elucidated to better understand its anticancer properties.
合成法
The synthesis of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile involves the reaction of 4-methylphthalic anhydride with 2-hydroxybenzonitrile in the presence of a catalyst such as potassium carbonate. The product is then purified through recrystallization to obtain a pure sample of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile. The yield of the synthesis process is typically around 60-70%.
特性
IUPAC Name |
3-(4-methylphthalazin-1-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-11-14-7-2-3-8-15(14)16(19-18-11)20-13-6-4-5-12(9-13)10-17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCKRODRXXYICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphthalazin-1-yl)oxybenzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)

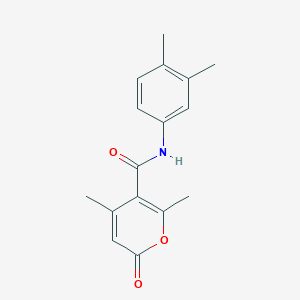


![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)
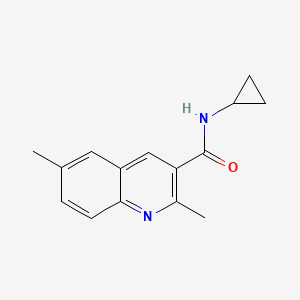

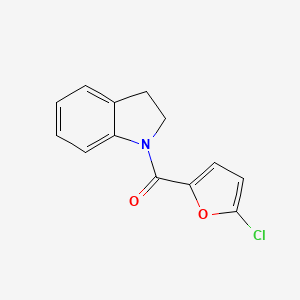

![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)
